REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[N:13]=[C:14]([C:21]4[O:22][CH:23]=[CH:24][CH:25]=4)[CH:15]=[C:16]([C:17]([O:19]C)=[O:18])[C:11]=3[C:10]([CH3:26])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>CC(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]3[N:13]=[C:14]([C:21]4[O:22][CH:23]=[CH:24][CH:25]=4)[CH:15]=[C:16]([C:17]([OH:19])=[O:18])[C:11]=3[C:10]([CH3:26])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Reaction mixture
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Type
|
WASH
|
Details
|
washed with EtOAc (10 mL×2)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (10 mL×2)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(C2=C1N=C(C=C2C(=O)O)C=2OC=CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |